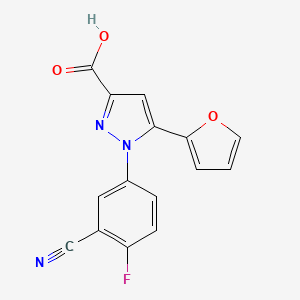![molecular formula C10H5N3O B15207238 6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B15207238.png)
6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile is a heterocyclic compound that features both oxazole and nitrile functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new chemical entities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile typically involves the formation of the oxazole ring followed by the introduction of the cyanomethyl and carbonitrile groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ortho-aminophenol with a suitable nitrile can yield the desired oxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and functionalization processes. The exact methods can vary depending on the scale and desired application of the compound.
化学反応の分析
Types of Reactions
6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile carbon.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
科学的研究の応用
6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the production of advanced materials with specific properties.
作用機序
The mechanism of action of 6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The oxazole ring can engage in hydrogen bonding and π-π interactions, while the nitrile groups can participate in coordination with metal ions or act as electrophilic sites for nucleophilic attack .
類似化合物との比較
Similar Compounds
Benzoxazole: Lacks the cyanomethyl and carbonitrile groups, making it less versatile in certain reactions.
Oxazole: Similar ring structure but without the benzene fusion, leading to different chemical properties.
Benzimidazole: Contains nitrogen in place of oxygen in the ring, resulting in different reactivity and applications.
Uniqueness
6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile is unique due to the combination of the oxazole ring with cyanomethyl and carbonitrile groups
特性
分子式 |
C10H5N3O |
|---|---|
分子量 |
183.17 g/mol |
IUPAC名 |
6-(cyanomethyl)-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C10H5N3O/c11-4-3-7-1-2-8-9(5-7)14-10(6-12)13-8/h1-2,5H,3H2 |
InChIキー |
DHHXOWYECBLWNY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1CC#N)OC(=N2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15207160.png)
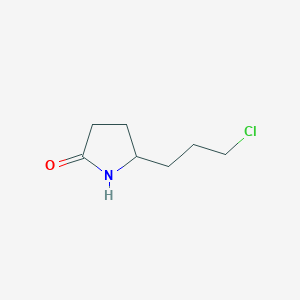
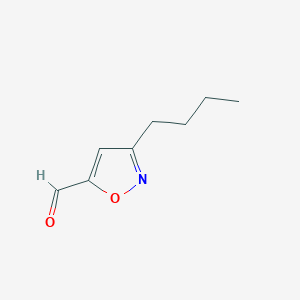

![4-[4-(Anilinomethyl)phenyl]-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15207184.png)
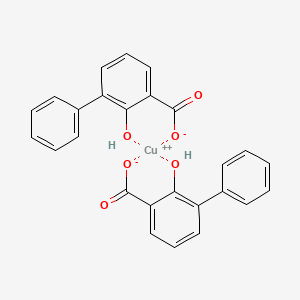

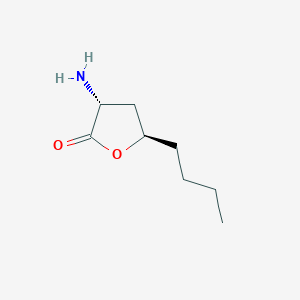
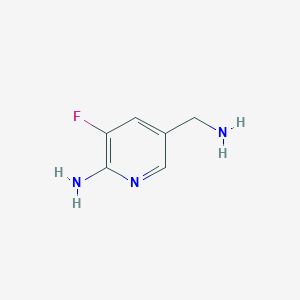
![4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15207232.png)
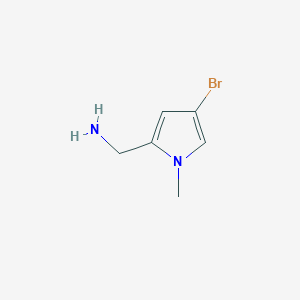
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride](/img/structure/B15207249.png)
![7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid](/img/structure/B15207257.png)
